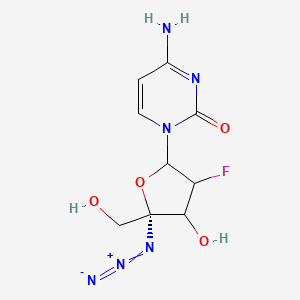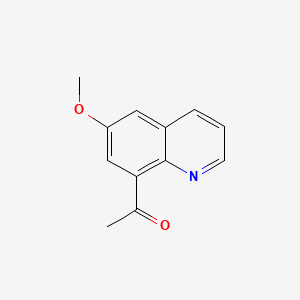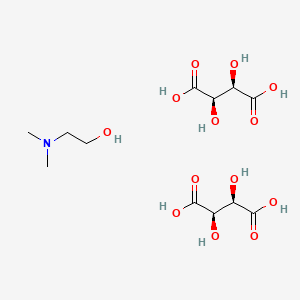![molecular formula C57H34N4O2 B14120847 3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14120847.png)
3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of dibenzofuran and triazine moieties, which contribute to its distinctive chemical behavior and potential utility in advanced materials and electronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common approach is the coupling of dibenzofuran derivatives with triazine-containing intermediates under controlled conditions. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which facilitate the formation of carbon-carbon bonds between the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced organic materials and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
Mécanisme D'action
The mechanism of action of 3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various electronic and photophysical processes, making it suitable for applications in optoelectronic devices. Its ability to undergo efficient charge transport and energy transfer processes is attributed to the presence of conjugated aromatic systems and electron-withdrawing groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Known for its high mobility in organic thin film transistors.
Benzo[1,2-b4,5-b′]difuran and furan substituted diketopyrrolopyrrole: Used in organic photovoltaics with high fill factor.
High triplet energy bipolar host materials: Featuring pyridine linkers between benzimidazole and dibenzofuran moieties.
Uniqueness
3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole stands out due to its combination of dibenzofuran and triazine moieties, which provide unique electronic and photophysical properties. This makes it particularly suitable for applications in advanced materials and electronic devices, where efficient charge transport and energy transfer are crucial.
Propriétés
Formule moléculaire |
C57H34N4O2 |
|---|---|
Poids moléculaire |
806.9 g/mol |
Nom IUPAC |
3,6-di(dibenzofuran-2-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C57H34N4O2/c1-3-11-35(12-4-1)55-58-56(36-13-5-2-6-14-36)60-57(59-55)37-19-25-42(26-20-37)61-49-27-21-38(40-23-29-53-47(33-40)43-15-7-9-17-51(43)62-53)31-45(49)46-32-39(22-28-50(46)61)41-24-30-54-48(34-41)44-16-8-10-18-52(44)63-54/h1-34H |
Clé InChI |
WKHLKCIBARWBCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)OC8=CC=CC=C87)C9=C4C=CC(=C9)C1=CC2=C(C=C1)OC1=CC=CC=C12)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)

![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)



![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14120817.png)
![1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120818.png)

![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14120831.png)
![N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120833.png)

